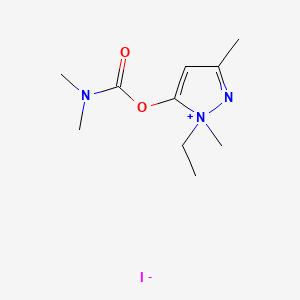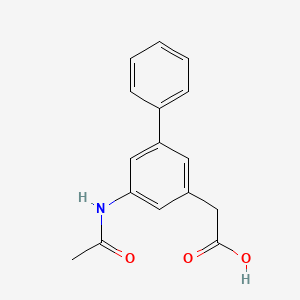
5-Acetamido-3-biphenylylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetamido-3-biphenylylacetic acid is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group attached to a biphenyl structure, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-3-biphenylylacetic acid typically involves the acylation of 3-biphenylylacetic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions: 5-Acetamido-3-biphenylylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated biphenyl derivatives.
科学研究应用
5-Acetamido-3-biphenylylacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-Acetamido-3-biphenylylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the biphenyl structure provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
3-Acetamido-5-acetylfuran: Shares the acetamido group but has a different core structure.
5-Acetamido-2-hydroxy benzoic acid: Similar acetamido group but with a hydroxyl group and benzoic acid structure.
Uniqueness: 5-Acetamido-3-biphenylylacetic acid is unique due to its biphenyl core, which provides distinct chemical and physical properties compared to other acetamido compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
75852-43-6 |
|---|---|
分子式 |
C16H15NO3 |
分子量 |
269.29 g/mol |
IUPAC 名称 |
2-(3-acetamido-5-phenylphenyl)acetic acid |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15-8-12(9-16(19)20)7-14(10-15)13-5-3-2-4-6-13/h2-8,10H,9H2,1H3,(H,17,18)(H,19,20) |
InChI 键 |
HYUJEAPUCMAAOZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=CC(=C1)C2=CC=CC=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-](/img/structure/B14447657.png)
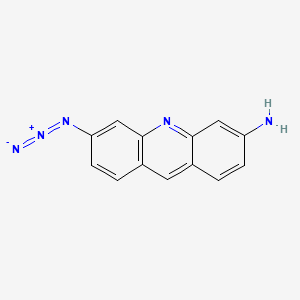
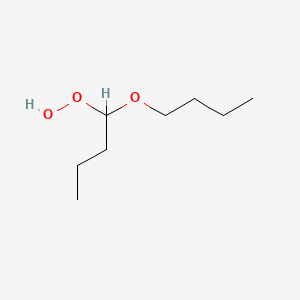

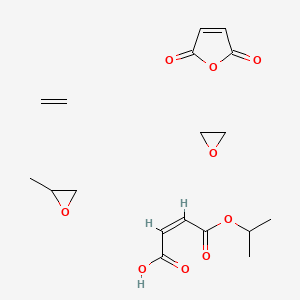
![N-[3-(Bis{2-[(prop-2-en-1-yl)oxy]ethyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B14447693.png)
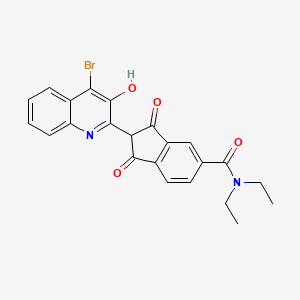
![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)
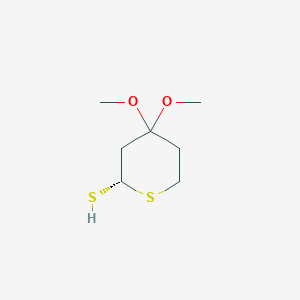

![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
